Etomidate

Descripción

Imidazole derivative anesthetic and hypnotic with little effect on blood gases, ventilation, or the cardiovascular system. It has been proposed as an induction anesthetic.

This compound is a General Anesthetic. The physiologic effect of this compound is by means of General Anesthesia.

This compound is an imidazole derivative with short-acting sedative, hypnotic, and general anesthetic properties. This compound appears to have gamma-aminobutyric acid (GABA) like effects, mediated through GABA-A receptor. The action enhances the inhibitory effect of GABA on the central nervous system by causing chloride channel opening events which leads to membrane hyperpolarization.

Propiedades

IUPAC Name |

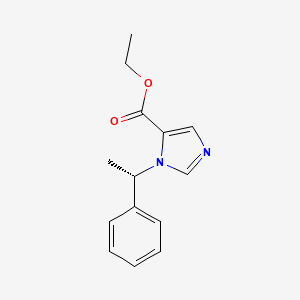

ethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPUKDXXFDDZOKR-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CN=CN1[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023033 | |

| Record name | Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.77e-01 g/L | |

| Record name | Etomidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33125-97-2 | |

| Record name | Etomidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33125-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etomidate [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033125972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etomidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etomidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etomidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETOMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z22628B598 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142-142.8, 67 °C | |

| Record name | Etomidate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00292 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etomidate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Etomidate's Mechanism of Action on GABAa Receptors: A Technical Guide to the Molecular Interface

Abstract

Etomidate is a potent intravenous general anesthetic prized for its hemodynamic stability. Its primary hypnotic and anesthetic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with the GABAa receptor. We will dissect the specific binding site at the transmembrane subunit interface, the critical role of subunit composition in dictating drug sensitivity, and the functional consequences of this interaction, including potentiation of GABAergic currents and direct channel gating. Furthermore, this guide details the key experimental methodologies, such as electrophysiology and photoaffinity labeling, that have been instrumental in elucidating this mechanism, offering researchers and drug development professionals a comprehensive resource grounded in authoritative scientific evidence.

Introduction: The GABAa Receptor as a Prime Anesthetic Target

The GABAa receptor is a pentameric ligand-gated ion channel responsible for the majority of fast inhibitory neurotransmission in the brain.[1] Composed of five subunits arranged around a central chloride-selective pore, the receptor's activation by its endogenous ligand, GABA, leads to chloride influx, membrane hyperpolarization, and a reduction in neuronal excitability.[2][3] The most common synaptic isoform consists of two α, two β, and one γ subunit.[4]

This receptor is a well-established target for numerous clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics.[3] These agents do not typically bind to the same site as GABA (the orthosteric site) but rather to distinct allosteric sites, where they modulate the receptor's response to GABA. This compound stands out as a highly selective and potent modulator of the GABAa receptor, and its study has provided profound insights into the structural basis of anesthesia.[5][6]

The Molecular Basis of this compound-GABAa Receptor Interaction

The hypnotic action of this compound is rooted in a highly specific, stereoselective interaction with a defined binding pocket on the GABAa receptor.

The Transmembrane Binding Site

Unlike benzodiazepines, which bind at the extracellular α-γ subunit interface, this compound binds within the receptor's transmembrane domain (TMD).[7] Extensive research using photoaffinity labeling with photoreactive this compound analogs, such as [3H]azi-etomidate, has definitively located this binding site within a water-filled pocket at the interface between the β and α subunits.[8][9]

Specifically, two amino acid residues have been identified as being covalently labeled by [3H]azi-etomidate:

-

α-subunit Methionine (α1-Met236) located in the M1 transmembrane helix.[4][7]

-

β-subunit Methionine (β3-Met286) located in the M3 transmembrane helix.[4][7]

Structural modeling and recent high-resolution cryo-electron microscopy (cryo-EM) structures of the GABAa receptor confirm that these residues are positioned in close proximity within the β+/α- subunit interface, forming a cohesive binding pocket.[9][10] This location is strategically poised to allosterically influence the conformational changes associated with channel gating.[9]

Subunit Selectivity: The Critical Role of the β Subunit

A defining feature of this compound's pharmacology is its profound dependence on the type of β subunit present in the receptor assembly. This compound is highly potent at GABAa receptors containing β2 or β3 subunits but is largely ineffective at receptors incorporating the β1 subunit .[1][11][12]

This selectivity is conferred by a single amino acid residue located in the M2 transmembrane domain:

-

In the sensitive β2 and β3 subunits, this position is occupied by an Asparagine (N) (e.g., N265 in β2).[6][11]

-

In the insensitive β1 subunit, the equivalent residue is a Serine (S) .[1][11]

Site-directed mutagenesis experiments have unequivocally demonstrated the importance of this residue. Mutating the asparagine in the β3 subunit to a serine (β3 N289S) dramatically reduces this compound's modulatory and direct effects.[1][12] Conversely, introducing an asparagine into the β1 subunit (β1 S290N) confers this compound sensitivity upon the previously insensitive receptor.[1][12]

Caption: Logical flow demonstrating how a single amino acid in the β subunit dictates this compound sensitivity.

Stereospecificity

The anesthetic actions of this compound are highly stereospecific. The clinically used R-(+)-etomidate is approximately 10 to 15 times more potent in modulating GABAa receptors and inducing anesthesia than its S-(-)-enantiomer.[5][13] This observation was a crucial early piece of evidence arguing against non-specific lipid-based theories of anesthesia and strongly implicated a specific, chiral binding site on a protein target, which is now confirmed to be the GABAa receptor.[13]

Functional Consequences of this compound Binding

Binding of this compound to its site on the GABAa receptor induces distinct, concentration-dependent effects on channel function.

Potentiation of GABAergic Currents

At low, clinically relevant concentrations (sub-micromolar to low micromolar), this compound acts as a powerful positive allosteric modulator (PAM) .[5][14] It does not activate the receptor on its own but significantly enhances the receptor's response to GABA. This is observed electrophysiologically as a leftward shift in the GABA concentration-response curve, meaning a lower concentration of GABA is required to elicit a given response.[14] For instance, a study on cultured hippocampal neurons showed that 4.1 µM this compound decreased the GABA EC50 from 10.2 µM to 5.2 µM.[14]

This potentiation is a result of changes in the channel's kinetic properties. This compound increases the probability of the channel being in the open state and prolongs the effective channel open time when GABA is bound.[14] At the synaptic level, this manifests as an increase in the amplitude and a significant prolongation of the decay time of miniature inhibitory postsynaptic currents (mIPSCs), enhancing the total charge transfer and strengthening synaptic inhibition.[13][14]

Direct Gating at High Concentrations

At higher concentrations (typically >10 µM), this compound can directly activate the GABAa receptor, opening the chloride channel even in the absence of GABA.[5][12][15] The EC50 for this direct activation is significantly higher than that for potentiation, with reported values ranging from approximately 14 µM to 34 µM depending on the receptor subtype and experimental system.[5][12] While both potentiation and direct gating are mediated by the same binding site, this direct agonist activity is generally considered to occur at supra-anesthetic concentrations.[5][7]

Caption: Concentration-dependent effects of this compound on the GABAa receptor, leading to potentiation or direct gating.

Experimental Approaches to Elucidate the Mechanism

Our understanding of this compound's mechanism is built upon several key experimental techniques. As a Senior Application Scientist, it is crucial to not only know the techniques but to understand their application and rationale.

Electrophysiology: Quantifying Functional Modulation

Two-electrode voltage clamp (TEVC) using Xenopus oocytes and whole-cell patch clamp of mammalian cell lines (e.g., HEK293) are the workhorses for studying GABAa receptor pharmacology.[5][16]

-

Why these techniques? These methods allow for precise control of the membrane potential while measuring the ion flow (current) through the receptor channels. They are ideal for constructing concentration-response curves and quantifying changes in agonist potency (EC50), efficacy (Imax), and channel kinetics. Xenopus oocytes are a particularly robust system for expressing specific, known combinations of receptor subunits by injecting cRNAs, allowing for the systematic study of subunit-dependent drug effects.[12]

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the desired GABAa receptor subunits (e.g., α1, β2, γ2) at a 1:1:1 ratio. Incubate for 2-4 days to allow for receptor expression.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3M KCl.

-

Voltage Clamp: Clamp the oocyte's membrane potential at a holding potential of -60 mV to -80 mV.

-

Control GABA Response: Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal current (e.g., EC5-EC20). This is your control current. Wash thoroughly between applications until the current returns to baseline.

-

This compound Application (Potentiation): Pre-incubate the oocyte with a known concentration of this compound for 30-60 seconds. Then, co-apply the same EC5-EC20 concentration of GABA along with the this compound.

-

Data Acquisition: Record the peak current amplitude. The potentiation is calculated as ((I_GABA+this compound / I_GABA) - 1) * 100%.

-

Concentration-Response Curve: Repeat steps 6-7 with a range of this compound concentrations to determine the EC50 for potentiation.

-

Washout: Ensure the effect of this compound is reversible by washing the oocyte and re-applying the control GABA concentration.

-

Direct Gating: At higher concentrations, apply this compound alone (without GABA) to the oocyte and record any evoked current. Normalize this current to the maximal current evoked by a saturating concentration of GABA to determine the efficacy of direct gating.

Photoaffinity Labeling: Identifying the Binding Site

This powerful biochemical technique was instrumental in pinpointing the amino acid residues that form the this compound binding pocket.

-

Why this technique? It allows for the formation of a stable, covalent bond between a drug and its binding site. The photoreactive drug analog (e.g., [3H]azi-etomidate) is introduced to the receptor. Upon UV irradiation, a reactive species is generated that crosslinks to nearby amino acids. Subsequent protein digestion and mass spectrometry identify the radiolabeled residues, mapping the site with high precision.[7][8] This provides direct physical evidence of the binding location, which is a crucial step in validating hypotheses generated from mutagenesis studies.

Caption: Experimental workflow for identifying the this compound binding site using photoaffinity labeling.

Quantitative Pharmacology Data

The following table summarizes key quantitative data from the literature, highlighting the concentration-dependent effects of this compound and its subunit selectivity.

| Parameter | Receptor Subtype | Value | Description | Reference |

| Potentiation EC50 | α6β3γ2 | 0.7 ± 0.06 µM | Concentration for half-maximal potentiation of GABA current. | [12] |

| Potentiation EC50 | α1β3γ2L | 1.5 µM | Concentration for half-maximal potentiation of EC5 GABA current. | |

| Direct Gating EC50 | α6β3γ2 | 23 ± 2.4 µM | Concentration for half-maximal direct activation of the channel. | [12] |

| Direct Gating EC50 | α1β3γ2 | 13.8 ± 0.9 µM | EC50 for direct activation by carbothis compound (this compound EC50 was 1.83 µM). | [5] |

| GABA EC50 Shift | Native Hippocampal | 10.2 µM to 5.2 µM | Shift in GABA EC50 in the presence of 4.1 µM this compound. | [14] |

| Binding Affinity (IC50) | Native Bovine Brain | ~30 µM | Concentration of this compound that inhibits 50% of [3H]azi-etomidate photolabeling. | |

| β Subunit Selectivity | α6β1γ2 vs α6β2γ2 | Ineffective vs. Potent | Demonstrates the critical role of the β subunit isoform in this compound sensitivity. | [1][12] |

Conclusion and Future Directions

The mechanism of action of this compound is now understood with remarkable molecular detail. It acts as a subunit-selective, stereospecific positive allosteric modulator and direct agonist of the GABAa receptor by binding to a well-defined site at the transmembrane β-α subunit interface. This interaction stabilizes the open state of the receptor's chloride channel, enhancing inhibitory neurotransmission to produce anesthesia.

This detailed understanding, derived from decades of rigorous electrophysiological and biochemical investigation and recently visualized by cryo-EM, provides a powerful foundation for drug development. The knowledge of the specific amino acids that confer sensitivity can be leveraged to design novel anesthetics with improved pharmacological profiles. For instance, developing β2/β3-selective compounds could help fine-tune anesthetic effects while potentially minimizing side effects associated with modulation of other GABAa receptor subtypes. The continuing exploration of how different subunit combinations influence the binding and efficacy of allosteric modulators remains a fertile ground for advancing the science of anesthesia and neuropharmacology.

References

- 1. The interaction of the general anesthetic this compound with the gamma-aminobutyric acid type A receptor is influenced by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptor - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. The Two this compound Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABAA Receptor Modulation by this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. jneurosci.org [jneurosci.org]

- 8. Identification of a GABAA Receptor Anesthetic Binding Site at Subunit Interfaces by Photolabeling with an this compound Analog - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA receptors as molecular targets of general anesthetics: identification of binding sites provides clues to allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cryo-EM structure of the human α1β3γ2 GABAA receptor in a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. pnas.org [pnas.org]

- 13. The in vitro and in vivo enantioselectivity of this compound implicates the GABAA receptor in general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of this compound potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potentiation, activation and blockade of GABAA receptors by this compound in the rat sacral dorsal commissural neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Pharmacology of Etomidate and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an imidazole-based intravenous anesthetic, is distinguished by its favorable hemodynamic profile, making it a valuable agent for anesthesia induction, particularly in critically ill or cardiovascularly unstable patients.[1][2] However, its clinical utility is significantly hampered by a potent and prolonged inhibition of adrenal steroid synthesis, a side effect that can have severe consequences.[3][4][5] This guide provides an in-depth exploration of the molecular pharmacology of this compound, detailing its mechanism of action at the γ-aminobutyric acid type A (GABA-A) receptor, the molecular basis of its adrenocortical toxicity, and the innovative strategies employed in the development of analogues with improved safety profiles. We will delve into the structure-activity relationships that govern its hypnotic and endocrine effects and present the pharmacological profiles of key analogues designed to mitigate adrenal suppression. This document serves as a comprehensive resource for researchers and drug development professionals engaged in the pursuit of safer anesthetic agents.

The Dual Molecular Targets of this compound: Hypnosis and Adrenal Suppression

This compound's clinical effects are mediated by its interaction with two primary molecular targets, leading to both its desirable anesthetic properties and its principal adverse effect.

The GABA-A Receptor: The Seat of Anesthesia

The anesthetic actions of this compound, including hypnosis, amnesia, and sedation, are almost exclusively mediated through its positive allosteric modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the mammalian brain.[1][2][6]

-

Mechanism of Action: this compound binds to a specific site on the GABA-A receptor, enhancing the affinity of the receptor for its endogenous ligand, GABA.[2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability.[2][7] At higher concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA.[7]

-

Binding Site: The this compound binding site is located within the transmembrane domain of the GABA-A receptor, at the interface between the α and β subunits.[8][9][10] Photoaffinity labeling studies using the analog [3H]azi-etomidate have identified specific amino acid residues, αM236 in the M1 domain and βM286 in the M3 domain, as contributing to this binding pocket.[8]

-

Subunit Selectivity: The sensitivity of GABA-A receptors to this compound is highly dependent on their subunit composition. Receptors containing β2 or β3 subunits are significantly more sensitive to this compound's modulatory effects than those containing β1 subunits.[11][12] This subunit selectivity is a key area of investigation for developing analogues with more targeted effects.

11β-Hydroxylase: The Origin of Adrenal Suppression

The most significant and limiting side effect of this compound is its potent inhibition of adrenal steroid synthesis.[3][4] This occurs through the inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal cortex responsible for the final step in cortisol synthesis.[5][13][14]

-

Mechanism of Inhibition: The imidazole ring of this compound is believed to bind to the heme iron at the active site of 11β-hydroxylase, leading to potent and long-lasting enzymatic inhibition.[15] This inhibition is dose-dependent and can persist for 6 to 12 hours after a single bolus dose.[4] The R-(+)-enantiomer of this compound is a more potent inhibitor of adrenocortical steroid biosynthesis than the S-(-)-enantiomer.[11][13]

Rational Drug Design: The Quest for Safer this compound Analogues

The significant clinical drawback of adrenal suppression has spurred extensive research into the development of this compound analogues with improved safety profiles.[11][16] The primary goal is to dissociate the desirable hypnotic effects from the undesirable endocrine effects. Two major strategies have emerged:

-

Pharmacodynamic Approach: This strategy focuses on modifying the this compound molecule to reduce its affinity for 11β-hydroxylase while preserving its potent modulatory activity at the GABA-A receptor.[16][17]

-

Pharmacokinetic Approach: This approach aims to design "soft analogues" that are rapidly metabolized by plasma and tissue esterases into inactive metabolites.[16][18] This rapid clearance is intended to limit the duration of both hypnotic and adrenocortical effects.

Key this compound Analogues and Their Pharmacological Profiles

Several promising analogues have been developed and characterized, each with unique modifications and pharmacological properties.

| Compound | Key Structural Modification | GABA-A Receptor Potency | Adrenocortical Suppression | Key Features |

| This compound | Parent Compound | High | High | Hemodynamic stability, potent hypnotic.[1][2] |

| Carbothis compound | Pyrrole ring instead of imidazole | Potent hypnotic[19] | Dramatically reduced[15][19] | Designed to not bind to 11β-hydroxylase.[19][20] May have reduced emetogenic properties.[20][21] |

| MOC-etomidate | Ester moiety susceptible to rapid hydrolysis | Potent modulator[18] | Transient[18] | Ultra-short acting due to rapid metabolism.[18] Metabolite has significantly lower activity.[22][23] |

| JM-1232 | Isoindoline derivative | Sedative and hypnotic[24][25] | Not a primary focus of reported studies | Water-soluble, acts on benzodiazepine binding site of GABA-A receptor.[26][27] |

Experimental Workflows for Characterizing this compound Analogues

A standardized set of in vitro and in vivo assays is crucial for evaluating the pharmacological properties of novel this compound analogues.

In Vitro Characterization

-

GABA-A Receptor Modulation: Two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing specific human GABA-A receptor subtypes is a standard method to assess the potency and efficacy of analogues in modulating GABA-induced currents.[15][19]

-

Radioligand Binding Assays: These assays are used to determine the affinity of analogues for the GABA-A receptor.[28] Competition binding assays with radiolabeled ligands like [3H]flunitrazepam or [3H]muscimol are commonly employed.[29][30][31]

-

Adrenocortical Inhibition Assay: The potency of analogues to inhibit steroidogenesis is determined using cultured human adrenocortical cells (e.g., H295R cells). The concentration of cortisol in the cell supernatant is measured after exposure to the test compound.[19]

In Vivo Evaluation

-

Hypnotic Potency: The loss of righting reflex (LORR) assay in animal models, such as rats or tadpoles, is the gold standard for determining the hypnotic potency (ED50) of an anesthetic agent.[15][18][19]

-

Adrenocortical Suppression: The in vivo adrenocortical inhibitory potency is assessed by measuring plasma corticosterone levels in rats following administration of the analogue and subsequent stimulation with adrenocorticotropic hormone (ACTH).[11]

-

Hemodynamic Stability: Continuous monitoring of blood pressure and heart rate in animal models during and after administration of the analogue provides a measure of its cardiovascular effects.[18][19]

Signaling Pathways and Experimental Diagrams

This compound's Action on the GABA-A Receptor Signaling Pathway

Caption: this compound's modulation of GABA-A receptor signaling.

Experimental Workflow for Analogue Characterization

Caption: Workflow for the development and testing of this compound analogues.

Detailed Experimental Protocols

Protocol: Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).

-

Incubation: Incubate the injected oocytes for 2-7 days at 18°C in Barth's solution.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with frog Ringer's solution.

-

Impale the oocyte with two glass microelectrodes filled with 3 M KCl to voltage-clamp the oocyte membrane potential at -70 mV.

-

Apply GABA (at a concentration that elicits a submaximal response, e.g., EC5-EC20) in the presence and absence of varying concentrations of the this compound analogue.

-

Record the resulting currents using a voltage-clamp amplifier.

-

-

Data Analysis:

-

Measure the peak current amplitude for each drug concentration.

-

Construct concentration-response curves and fit them to the Hill equation to determine the EC50 (concentration for 50% of maximal effect) and Hill slope.

-

Protocol: In Vivo Adrenocortical Suppression in Rats

-

Animal Preparation: Acclimate male Sprague-Dawley rats to the experimental conditions.

-

Drug Administration: Administer the this compound analogue or vehicle control intravenously.

-

ACTH Stimulation: At a predetermined time after drug administration (e.g., 30 minutes), administer a bolus of ACTH (cosyntropin) to stimulate corticosterone production.

-

Blood Sampling: Collect blood samples at baseline (before drug administration) and at specified time points after ACTH stimulation.

-

Corticosterone Measurement: Centrifuge the blood samples to obtain plasma. Measure plasma corticosterone concentrations using a commercially available ELISA or radioimmunoassay kit.

-

Data Analysis: Compare the corticosterone levels between the drug-treated and vehicle-treated groups to assess the degree of adrenal suppression.

Future Directions and Conclusion

The development of this compound analogues represents a significant advancement in the quest for safer anesthetic agents. By understanding the molecular pharmacology of this compound and applying rational drug design principles, researchers have successfully created novel compounds that retain the beneficial hypnotic and hemodynamic properties of the parent drug while mitigating its most serious side effect. Carbothis compound and MOC-etomidate are prime examples of how targeted modifications can lead to improved therapeutic profiles.[18][19] Further research will likely focus on refining these analogues to eliminate other, less severe side effects such as myoclonus and postoperative nausea and vomiting.[32] The ongoing exploration of the structure-activity relationships of this compound and its derivatives will undoubtedly pave the way for the next generation of safer and more effective intravenous anesthetics.

References

- 1. Clinical and Molecular Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medstarhealth.org [medstarhealth.org]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Effects of this compound on Adrenal Suppression: A Review of Intubated Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 7. Mechanisms of this compound potentiation of GABAA receptor-gated currents in cultured postnatal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Two this compound Sites in α1β2γ2 GABAA Receptors Contribute Equally and Non-cooperatively to Modulation of Channel Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GABAA Receptor Modulation by this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jneurosci.org [jneurosci.org]

- 11. Analogues of this compound: Modifications Around this compound’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Adrenocortical suppression and other endocrine effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How does this compound influence the production of cortisol by the adrenal gland? [ebmconsult.com]

- 15. researchgate.net [researchgate.net]

- 16. Anesthetic Drug Discovery and Development: A Case Study of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anesthetic Drug Discovery and Development: A Case Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methoxycarbonyl-etomidate: A Novel Rapidly Metabolized and Ultra-Short Acting this compound Analogue That Does Not Produce Prolonged Adrenocortical Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbothis compound: a pyrrole analog of this compound designed not to suppress adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound derivatives: Novel pharmaceutical agents in anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Pyrrole this compound Analog Carbothis compound Potently Inhibits Human 5-HT3A Receptor Function: Comparisons with this compound and Potential Implications for Emetogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacological Studies of Methoxycarbonyl this compound's Carboxylic Acid Metabolite | Semantic Scholar [semanticscholar.org]

- 23. scispace.com [scispace.com]

- 24. The antinociceptive effects and pharmacological properties of JM-1232(-): a novel isoindoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. JM-1232 - Wikipedia [en.wikipedia.org]

- 26. The effect of a new water-soluble sedative-hypnotic drug, JM-1232(-), on long-term potentiation in the CA1 region of the mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. JM-1232(−) and propofol, a new combination of hypnotics with short-acting and non-cumulative preferable properties - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 31. researchgate.net [researchgate.net]

- 32. Novel this compound Derivatives: Ingenta Connect [ingentaconnect.com]

The Rational Design and Synthesis of Adrenal-Sparing Etomidate Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Etomidate, a carboxylated imidazole derivative, is a potent intravenous anesthetic agent prized for its rapid onset of action and remarkable hemodynamic stability, making it an invaluable tool in the induction of anesthesia, particularly in critically ill or cardiovascularly compromised patients.[1][2] However, its clinical utility is significantly hampered by a profound and dose-dependent side effect: the suppression of adrenocortical steroid synthesis.[1][3] This guide provides an in-depth technical overview of the strategies employed in the discovery and synthesis of novel this compound derivatives designed to mitigate or eliminate this adverse effect while preserving the desirable hypnotic and hemodynamic properties of the parent compound. We will explore the key structure-activity relationships, detail synthetic methodologies, and outline the pharmacological evaluation workflows that are crucial for the development of the next generation of safer hypnotic agents.

The this compound Conundrum: Uncoupling Hypnosis from Adrenal Suppression

This compound's mechanism of hypnotic action is primarily mediated through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system, enhancing the effect of the inhibitory neurotransmitter GABA.[1][2][4] This action is highly stereoselective, with the R-(+)-enantiomer being the active hypnotic agent, while the S-(-)-enantiomer is significantly less potent.[1][5]

The major drawback of this compound stems from its potent inhibition of 11β-hydroxylase (CYP11B1), a critical enzyme in the adrenal cortex responsible for the conversion of 11-deoxycortisol to cortisol.[1][6] This inhibition leads to a state of temporary adrenal insufficiency, which can be detrimental, especially in septic or trauma patients who require a robust stress response.[1][3] The quest for novel this compound derivatives is therefore centered on a clear objective: to dissociate the desired activity at the GABA-A receptor from the off-target inhibition of 11β-hydroxylase.

Two primary strategies have emerged to achieve this goal:

-

Pharmacodynamic Approach: Modifying the molecular structure to reduce binding affinity for 11β-hydroxylase while maintaining high affinity for the GABA-A receptor.[7]

-

Pharmacokinetic Approach: Designing "soft" analogs that are rapidly metabolized by plasma esterases to inactive products, thus limiting the duration of exposure and minimizing the impact on adrenal function.[7][8]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic structural modifications of the this compound scaffold have yielded crucial insights into the features governing its hypnotic potency and adrenal-suppressive effects.

The Imidazole Core and Adrenal Inhibition

Homology modeling studies have revealed that the nitrogen atom at position 3 of the imidazole ring in this compound is a key contributor to its inhibition of 11β-hydroxylase, likely through coordination with the heme iron in the enzyme's active site.[9] This understanding led to the development of carbothis compound , a pyrrole analog where the N-3 atom is replaced with a methylene group.[9][10] This single-atom substitution dramatically reduces the affinity for 11β-hydroxylase by over 1000-fold, effectively eliminating adrenal suppression.[7][10]

The Ester Moiety and Metabolic Stability

The ethyl ester group in this compound is relatively stable. The pharmacokinetic approach to creating safer analogs involves replacing this group with a more labile ester, creating a "soft drug" that is rapidly hydrolyzed by esterases in the blood and tissues into an inactive carboxylic acid metabolite.[8][11] This strategy led to the development of analogs like methoxycarbonyl-etomidate (MOC-etomidate) .[7] While effective at reducing adrenal suppression, the rapid metabolism of MOC-etomidate can lead to the accumulation of its carboxylic acid metabolite, which may have its own pharmacological effects.[12]

Further refinement of this concept led to the creation of cyclopropyl-methoxycarbonyl mthis compound (CPMM) , also known as ABP-700.[10][11] CPMM is a potent hypnotic that is rapidly metabolized, but with a slower rate than MOC-etomidate, resulting in lower metabolite accumulation and a more favorable pharmacokinetic profile.[10][11]

The Chiral Center

The stereochemistry at the α-methylbenzyl chiral center is critical for hypnotic activity. The R-(+)-enantiomer is significantly more potent at the GABA-A receptor than the S-(-)-enantiomer.[1][5] Interestingly, the S-enantiomer is also a less potent inhibitor of adrenocortical function, suggesting that targeting S-etomidate analogs with enhanced hypnotic potency could be an alternative strategy.[5]

Synthetic Methodologies

The synthesis of novel this compound derivatives generally follows established principles of heterocyclic and medicinal chemistry. Below are representative protocols for key classes of derivatives.

General Synthesis of N-Substituted Imidazole Esters

A common route for synthesizing this compound and its close analogs involves the N-alkylation of an imidazole ester.

Protocol 1: Synthesis of Dihydrogen this compound [5]

-

Reaction Setup: In a round-bottom flask, combine 4-ethyl imidazole carboxylate (5 mmol), benzyl bromide (5.5 mmol), and toluene (21 ml).

-

Phase Transfer Catalyst: Add tetra-n-butyl ammonium bromide (2.0 mmol) to the mixture.

-

Addition of Base: Add 20% aqueous NaOH solution (6.5 ml).

-

Reaction: Stir the suspension vigorously at room temperature for 2 hours.

-

Work-up: Quench the reaction with a saturated solution of ammonium chloride (7 ml).

-

Extraction: Extract the aqueous layer with three 50 ml portions of toluene.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash chromatography on a silica gel column.

Synthesis of Photoreactive Derivatives

For mechanistic studies, photoreactive derivatives can be synthesized to identify binding sites on target proteins.

Protocol 2: Synthesis of p-Trifluoromethyldiazirinyl-etomidate (TFD-etomidate) [13]

This multi-step synthesis involves the initial preparation of a protected diazirine intermediate from 4-bromo-α-methylbenzyl alcohol.

-

Protection: The hydroxyl group of the starting material is protected with a tert-butyldimethylsilyl (TBDMS) group.

-

Diazirine Formation: The bromo group is converted to a trifluoromethylketone, which is then transformed into the diazirinyl functional group through a series of reactions including oximation, tosylation, and reaction with liquid ammonia.

-

Elaboration to this compound Scaffold: The silyl protecting group is replaced by a bromo group, followed by reaction with ammonia to yield the corresponding aryl amine.

-

Final Assembly: The TFD-etomidate is then synthesized from the aryl amine using the route originally developed by Godefroi et al. for this compound.

Note: This is a simplified overview. For a detailed, step-by-step procedure, refer to Husain et al., 2010.[13]

Pharmacological Evaluation Workflow

A systematic approach is required to characterize the hypnotic and adrenal-suppressive effects of novel this compound derivatives.

Workflow for Pharmacological Evaluation of Novel this compound Derivatives

Caption: Workflow for the pharmacological evaluation of novel this compound derivatives.

In Vitro Assays

Protocol 3: GABA-A Receptor Modulation Assay [5]

-

System: Use Xenopus oocytes expressing specific GABA-A receptor subtypes (e.g., α1β3γ2L).

-

Method: Employ two-electrode voltage clamp electrophysiology.

-

Procedure: Perfuse the oocytes with a buffer containing GABA at a low concentration (e.g., EC5-10).

-

Drug Application: Apply the novel this compound derivative at varying concentrations and measure the potentiation of the GABA-induced current.

-

Analysis: Determine the EC50 for potentiation of the GABA response.

Protocol 4: 11β-Hydroxylase Inhibition Assay [14]

-

System: Use a preparation of adrenal mitochondria or recombinant 11β-hydroxylase.

-

Substrate: Utilize a radiolabeled substrate like [3H]deoxycorticosterone.

-

Procedure: Incubate the enzyme preparation with the substrate in the presence of varying concentrations of the test compound.

-

Analysis: Separate the substrate and the product (corticosterone) using techniques like thin-layer chromatography or HPLC.

-

Quantification: Measure the radioactivity of the product to determine the rate of reaction and calculate the IC50 for inhibition.

In Vivo Models

Protocol 5: Hypnotic Potency (Loss of Righting Reflex) in Rats [8][15]

-

Subjects: Use adult male Sprague-Dawley rats.

-

Administration: Administer the test compound intravenously via a tail vein catheter.

-

Assessment: Immediately after injection, place the rat on its back. The loss of the righting reflex is defined as the inability of the rat to right itself within 10 seconds.

-

Dose-Response: Test a range of doses to determine the ED50 for the loss of righting reflex.

Protocol 6: Adrenocortical Suppression (ACTH Stimulation Test) in Rats [5][15]

-

Baseline: Collect a baseline blood sample.

-

Drug Administration: Administer a hypnotic dose of the test compound.

-

ACTH Challenge: At a specified time post-drug administration (e.g., 15 minutes), administer a bolus of adrenocorticotropic hormone (ACTH).

-

Blood Sampling: Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, and 60 minutes).

-

Analysis: Measure serum corticosterone levels using an appropriate method (e.g., ELISA or LC-MS/MS).

-

Comparison: Compare the corticosterone response in the drug-treated group to a vehicle-treated control group.

Data Summary of Key this compound Derivatives

| Compound | Key Structural Modification | Hypnotic Potency (vs. This compound) | Adrenal Suppression (vs. This compound) | Rationale |

| This compound | Parent Compound | 1x | 1x | Reference |

| Carbothis compound | Imidazole N-3 replaced with CH | Lower | ~1000x lower | Pharmacodynamic: Reduce 11β-hydroxylase binding.[9][10] |

| MOC-Etomidate | Labile methoxycarbonyl ester | Similar | Significantly lower | Pharmacokinetic: Rapid metabolism to inactive acid.[7] |

| CPMM (ABP-700) | Cyclopropyl-methoxycarbonyl ester | Higher | Significantly lower | Pharmacokinetic: "Soft" drug with optimized metabolism.[10][11] |

| ET-26 | Undisclosed modification | ~3x lower | Significantly lower | Improved safety profile with stable hemodynamics.[15][16] |

Conclusion and Future Directions

The development of novel this compound derivatives represents a successful application of rational drug design principles to address a specific, clinically relevant adverse effect. By understanding the structural basis for both on-target hypnotic activity and off-target adrenal suppression, researchers have successfully created new chemical entities with significantly improved safety profiles.[8][9] Derivatives such as carbothis compound and CPMM (ABP-700) have demonstrated the viability of both pharmacodynamic and pharmacokinetic strategies to uncouple these two effects.[11][17] As these compounds progress through clinical trials, they hold the promise of providing safer anesthetic options, particularly for vulnerable patient populations. Future research may focus on further refining the pharmacokinetic properties of these agents, exploring alternative scaffolds, and investigating other potential side effects such as myoclonus to develop the ideal intravenous anesthetic agent.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Clinical and Molecular Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]

- 4. researchgate.net [researchgate.net]

- 5. Analogues of this compound: Modifications Around this compound’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacology of this compound and this compound Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Anesthetic Drug Discovery and Development: A Case Study of Novel this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anesthetic Drug Discovery and Development: A Case Study of Novel this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Recent progress in the development of this compound analogues [frontiersin.org]

- 10. This compound derivatives: Novel pharmaceutical agents in anesthesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. p-Trifluoromethyldiazirinyl-etomidate: a potent photoreactive general anesthetic derivative of this compound that is selective for ligand-gated cationic ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of this compound derivatives at the GABA(A) receptor: Comparison with binding to 11beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An this compound Analogue With Less Adrenocortical Suppression, Stable Hemodynamics, and Improved Behavioral Recovery in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolite-inactive this compound analogues alleviating suppression on adrenal function in Beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Closed-loop continuous infusions of this compound and this compound analogs in rats: a comparative study of dosing and the impact on adrenocortical function - PubMed [pubmed.ncbi.nlm.nih.gov]

Etomidate's Impact on Central Nervous System Pathways: A Technical Guide

Abstract

Etomidate, a carboxylated imidazole derivative, is a potent, short-acting intravenous hypnotic agent utilized for the induction of general anesthesia and procedural sedation.[1] Its unique pharmacological profile, characterized by profound sedative-hypnotic effects with minimal hemodynamic compromise, has established its role in specific clinical scenarios, particularly in patients with cardiovascular instability.[1][2] This in-depth technical guide provides a comprehensive exploration of this compound's mechanism of action and its multifaceted impact on central nervous system (CNS) pathways. We will delve into its molecular interactions with GABA-A receptors, the subsequent modulation of neuronal circuits, and the systemic effects on cerebral physiology. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's neuropharmacology.

Molecular Mechanism of Action: Potentiation of GABAergic Inhibition

The primary mechanism underlying this compound's hypnotic effects is its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.[2][3]

The GABA-A Receptor Complex

GABA-A receptors are ligand-gated ion channels composed of five subunits arranged around a central chloride (Cl⁻) ion pore.[4] The binding of the endogenous neurotransmitter GABA to its recognition sites on the receptor triggers a conformational change, opening the channel and allowing the influx of Cl⁻ ions. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus mediating inhibitory neurotransmission.[2][3]

This compound's Binding Site and Allosteric Modulation

This compound binds to a specific site on the GABA-A receptor, distinct from the GABA binding site, located in the transmembrane domain at the interface between the alpha and beta subunits.[5] This binding enhances the receptor's affinity for GABA, meaning that lower concentrations of GABA are required to activate the receptor in the presence of this compound.[2][6] The result is a potentiation of the inhibitory effects of GABA. At clinically relevant concentrations, this compound increases the duration of channel opening, thereby prolonging the inhibitory postsynaptic currents (IPSCs).[6] This sustained hyperpolarization significantly reduces neuronal excitability.[6]

It is the R-(+) isomer of this compound that is hypnotically active, being approximately ten times more potent than the S-(-) enantiomer.[1][7]

Signaling Pathway of this compound at the GABA-A Receptor

Caption: this compound's potentiation of GABA-A receptor activity.

Impact on Central Nervous System Pathways and Circuits

This compound's potentiation of GABAergic inhibition has profound effects on various CNS pathways, leading to its characteristic hypnotic and sedative properties.

Thalamocortical Circuits and Hypnosis

The thalamocortical system plays a crucial role in consciousness and arousal. This compound's enhancement of GABAergic inhibition within these circuits is thought to be a primary driver of its hypnotic effects.[8] By suppressing neuronal firing in both the thalamus and the cortex, this compound disrupts the normal flow of sensory information and cortical processing, leading to a state of unconsciousness.[8]

Extrasynaptic GABA-A Receptors and Tonic Inhibition

In addition to its effects at synaptic GABA-A receptors, this compound also enhances the function of extrasynaptic GABA-A receptors.[6] These receptors are sensitive to low ambient concentrations of GABA and mediate a persistent "tonic" inhibition. By augmenting this tonic current, this compound further dampens overall neuronal excitability, contributing significantly to its sedative effects.[6]

Effects on Cerebral Physiology

-

Cerebral Blood Flow (CBF) and Metabolic Rate (CMRO2): this compound causes a dose-dependent reduction in both cerebral blood flow and the cerebral metabolic rate of oxygen.[1][9] This is a consequence of the reduced neuronal activity.

-

Intracranial Pressure (ICP): Due to the decrease in CBF, this compound also lowers intracranial pressure.[1]

-

Cerebral Perfusion Pressure (CPP): A key advantage of this compound is its ability to maintain or even increase cerebral perfusion pressure, owing to its minimal impact on systemic blood pressure.[1]

Electroencephalogram (EEG) Effects and Burst Suppression

This compound induces characteristic changes in the electroencephalogram (EEG). As the depth of anesthesia increases, the EEG transitions from high-frequency, low-amplitude waves to lower-frequency, higher-amplitude delta waves.[10] At higher doses, this compound can produce a state of burst suppression, characterized by alternating periods of high-amplitude electrical activity (bursts) and periods of isoelectricity (suppression).[10][11] This pattern reflects a profound state of brain inactivity.[11] While sometimes induced therapeutically, prolonged burst suppression may be associated with adverse neurological outcomes.[10][11]

Clinical and Systemic Considerations

While this compound offers significant advantages in certain clinical contexts, its use is also associated with notable side effects.

Cardiovascular Stability

A primary reason for this compound's clinical use is its remarkable cardiovascular stability.[2][12] Unlike many other anesthetic agents, this compound has minimal effects on heart rate, blood pressure, and cardiac output.[1] This makes it a preferred induction agent for patients with compromised cardiovascular function.[2]

Adrenocortical Suppression

The most significant and limiting side effect of this compound is its dose-dependent and reversible inhibition of adrenal steroid synthesis.[6][12] this compound inhibits the enzyme 11β-hydroxylase, which is crucial for the production of cortisol and aldosterone.[2][5] This can lead to a state of adrenal insufficiency, which can be particularly detrimental in critically ill patients who require an adequate stress response.[6][12] A single induction dose can suppress adrenal function for 6 to 8 hours.[6][12]

Other Side Effects

Other reported side effects include pain on injection, myoclonus (involuntary muscle movements), and postoperative nausea and vomiting.[6][13]

Experimental Protocols for Investigating this compound's Effects

To study the impact of this compound on neuronal activity, in vitro electrophysiology is a fundamental technique.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines the steps for performing whole-cell patch-clamp recordings from neurons in brain slices to measure the effect of this compound on GABA-A receptor-mediated currents.

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for patch-clamp recording of this compound's effects.

Step-by-Step Methodology:

-

Brain Slice Preparation:

-

Anesthetize and sacrifice a laboratory animal (e.g., a rat or mouse) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Prepare coronal or sagittal brain slices (typically 300 µm thick) containing the region of interest (e.g., hippocampus or cortex) using a vibratome.

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Recording Setup:

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. The internal solution should contain a high chloride concentration to study inhibitory currents.

-

-

Whole-Cell Recording:

-

Approach a neuron with the patch pipette and apply gentle positive pressure.

-

Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a high-resistance seal (a "gigaseal").

-

Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -70 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

-

-

Data Acquisition and Drug Application:

-

Record baseline sIPSC activity for a stable period (e.g., 5-10 minutes).

-

Bath-apply this compound at the desired concentration (e.g., 1-10 µM) to the perfusing aCSF.

-

Record sIPSC activity in the presence of this compound for 10-15 minutes.

-

Perform a washout by perfusing the slice with this compound-free aCSF.

-

-

Data Analysis:

-

Analyze the recorded currents to determine the amplitude, frequency, and decay time constant of the sIPSCs.

-

Compare the sIPSC parameters before, during, and after this compound application using appropriate statistical tests (e.g., paired t-test or ANOVA). An increase in the decay time constant is indicative of this compound's potentiation of GABA-A receptor function.

-

Quantitative Data Summary

| Parameter | Value | Species | Reference |

| Hypnotic ED50 (Loss of Righting Reflex) | 0.47 ± 0.17 mg/kg | Rat | [7] |

| Adrenocortical Inhibitory ID50 | 0.46 ± 0.05 mg/kg | Rat | [7] |

| Lethal Dose (LD50) | 20 mg/kg | Rat | [7] |

| Protein Binding | ~75% | Human | [6] |

| Elimination Half-Life | 75 minutes | Human | [5] |

| Typical Induction Dose | 0.2–0.4 mg/kg | Human | [6] |

Broader Impact on CNS Pathways

The influence of this compound extends beyond simple sedation, impacting various interconnected CNS pathways.

This compound's Integrated Impact on CNS Pathways

Caption: Integrated overview of this compound's impact on the CNS.

Conclusion

This compound's potent and selective positive allosteric modulation of GABA-A receptors underpins its powerful hypnotic effects and its impact on central nervous system pathways. Its ability to enhance inhibitory neurotransmission leads to a reduction in neuronal excitability, suppression of key circuits involved in consciousness, and a decrease in cerebral metabolism. While its favorable hemodynamic profile makes it a valuable tool in specific clinical settings, its significant side effect of adrenocortical suppression necessitates careful consideration and limits its broader application. A thorough understanding of its neuropharmacology is essential for its safe and effective use and for the development of novel anesthetic agents with improved safety profiles.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. GABA - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Clinical and Molecular Pharmacology of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analogues of this compound: Modifications Around this compound’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modeling the Gabaergic Action of this compound on the Thalamocortical System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effects of this compound on the Brain: Understanding its Mechanisms in Sedation and Hypnosis [hidocdr.com]

- 10. dovepress.com [dovepress.com]

- 11. Frontiers | Etiology of Burst Suppression EEG Patterns [frontiersin.org]

- 12. This compound and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What are the side effects of this compound? [synapse.patsnap.com]

An In-Depth Technical Guide to the Initial Studies on Etomidate's Brain Protective Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Etomidate, a carboxylated imidazole derivative, has long been utilized as an intravenous anesthetic agent, prized for its rapid onset and favorable hemodynamic profile.[1][2][3] Beyond its established role in anesthesia, early preclinical and clinical investigations have explored its potential as a neuroprotective agent. This technical guide provides a comprehensive analysis of the foundational studies that first elucidated the brain protective properties of this compound. We delve into the core mechanisms of action, critically evaluate the initial experimental evidence, and present the data-driven rationale that has guided its investigation for mitigating cerebral injury. This document is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the scientific underpinnings and methodological considerations of this compound's neuroprotective potential.

Introduction: The Neuroprotective Imperative and this compound's Emergence

The quest for effective neuroprotective agents is a critical endeavor in modern medicine, aimed at preventing or mitigating the neuronal damage caused by insults such as stroke, traumatic brain injury, and intraoperative ischemia.[4] An ideal neuroprotectant would preserve neuronal integrity and function in the face of reduced cerebral blood flow and oxygenation. Historically, agents like thiopental were investigated for this purpose due to their ability to suppress cerebral metabolism, though their clinical utility was often hampered by significant cardiovascular side effects.[4][5]

This compound emerged as a promising alternative. As a non-barbiturate hypnotic, it demonstrated a potent capacity to reduce the cerebral metabolic rate for oxygen (CMRO2) and cerebral blood flow (CBF), comparable to barbiturates, but with markedly greater hemodynamic stability.[1][4][6][7] This unique profile—coupling profound cerebral metabolic suppression with minimal cardiovascular depression—formed the theoretical bedrock for its investigation as a brain protective agent.[3][4][8]

Core Mechanisms of this compound-Mediated Neuroprotection

Initial research into this compound's neuroprotective effects has identified several key mechanisms, primarily centered on its interaction with the central nervous system and its influence on cerebral physiology.

Potentiation of GABAergic Inhibition

The principal mechanism of this compound's hypnotic and sedative effects lies in its positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][3][9]

-

Enhanced GABA Affinity: this compound binds to a specific site on the GABA-A receptor, increasing the receptor's affinity for its endogenous ligand, GABA.[1][3] This potentiation leads to an increased frequency and duration of chloride channel opening, resulting in neuronal hyperpolarization and a reduction in neuronal excitability.[2]

-

Subunit Specificity: The modulatory effect of this compound is dependent on the subunit composition of the GABA-A receptor, with a particular sensitivity noted for receptors containing β2 or β3 subunits.[2][10] This specificity suggests a targeted mechanism of action rather than a generalized effect on neuronal membranes.

-

Direct Agonism: At higher, supra-clinical concentrations, this compound can directly activate the GABA-A receptor in the absence of GABA, further contributing to its inhibitory effects.[11][12][13]

This profound enhancement of inhibitory neurotransmission is thought to contribute to neuroprotection by reducing the metabolic demands of neurons and suppressing excitotoxicity, a key driver of cell death in ischemic conditions.[14]

Reduction of Cerebral Metabolism and Blood Flow

A cornerstone of this compound's neuroprotective potential is its profound effect on cerebral hemodynamics and metabolism.

-

Decreased CMRO2: Early studies in both humans and animals consistently demonstrated that this compound significantly reduces the cerebral metabolic rate for oxygen.[6][7] Reductions of up to 45% have been reported, which is comparable to high-dose barbiturates.[6]

-

Coupled CBF Reduction: The decrease in CMRO2 is tightly coupled with a corresponding reduction in cerebral blood flow, with studies showing a mean decrease of around 34%.[6][7] This coupling is crucial as it indicates that the reduction in blood flow is a physiological response to decreased metabolic demand, rather than a primary vasoconstrictive effect that could induce ischemia.

-

Maintained Cerebral Perfusion Pressure: A key advantage of this compound is its ability to reduce intracranial pressure (ICP) while maintaining stable mean arterial pressure (MAP).[1][15] This results in well-maintained cerebral perfusion pressure (CPP), ensuring adequate blood supply to the brain despite the overall reduction in flow.[1]

This metabolic suppression is believed to be a primary mechanism of neuroprotection, as it reduces the brain's oxygen and substrate requirements, thereby increasing its tolerance to ischemic insults.[4][14]

Preclinical Evidence: Foundational In Vivo and In Vitro Studies

The initial hypothesis of this compound's neuroprotective properties was tested in a variety of preclinical models of cerebral injury.

In Vivo Ischemia Models

Animal models of cerebral ischemia have provided the most direct evidence for this compound's brain protective effects.

-

Incomplete Forebrain Ischemia: In a rat model of incomplete forebrain ischemia, this compound administration sufficient to achieve EEG burst suppression resulted in a statistically significant reduction in the severity of ischemic injury in the CA1 and CA3 areas of the hippocampus.[16]

-

Focal Cerebral Ischemia: Studies using middle cerebral artery occlusion (MCAO) models have yielded more complex results. While some early evidence suggested a protective trend, other studies found that this compound, when compared to thiopental, was associated with larger infarct volumes.[17] This discrepancy highlights the importance of the specific experimental model and conditions.

-

Hypoperfusion Models: In a canine model of cerebral hypoperfusion, high-dose this compound was shown to preserve the cerebral metabolic state, as evidenced by a stable cerebral oxygen extraction fraction during hypotension, suggesting it protected cerebral tissue from metabolic stress.[18][19]

Table 1: Summary of Key In Vivo Ischemia Studies

| Study Model | Animal | Key Findings | Reference |

| Incomplete Forebrain Ischemia | Rat | Reduced ischemic injury in hippocampus. | [16] |

| Focal Cerebral Ischemia (MCAO) | Rat | Larger infarct volume compared to thiopental. | [17] |

| Cerebral Hypoperfusion | Dog | Preserved cerebral metabolic state during hypotension. | [18][19] |

Traumatic Brain Injury (TBI) Models

This compound has also been investigated in the context of traumatic brain injury, primarily for its ability to control intracranial pressure.

-

ICP Control: In patients with severe head injury, continuous infusion and bolus doses of this compound were effective in controlling moderately and acutely elevated ICP.[15]

-

Hemodynamic Stability: In TBI patients, anesthetic induction with this compound resulted in the least hemodynamic changes compared to thiopental and propofol, which is critical for maintaining cerebral perfusion.[20]

-

Mortality: Retrospective analyses of prehospital induction in patients with suspected severe TBI have found no significant association between the use of this compound versus ketamine and 30-day mortality.[21][22][23]

In Vitro Studies on Neuronal Viability

The effects of this compound on neuronal apoptosis have been a subject of considerable debate in early research.

-

Controversial Apoptotic Effects: Some studies have suggested that this compound, like other anesthetics that modulate GABA-A receptors, could induce neuronal apoptosis, particularly in the developing brain.[24] However, other research has found no significant effect of this compound on hippocampal apoptosis in rats of various ages.[24][25] One study even suggested that this compound did not induce neuronal death or oxidative stress in a model of memory impairment.[26]

-

Mitochondrial Effects: this compound has been shown to have effects on mitochondrial function, including the inhibition of complex I of the electron transport chain.[27][28][29] This could potentially have dual implications, either contributing to cellular stress or, conversely, reducing the production of reactive oxygen species under certain conditions.

-

Anti-Oxidant Properties: More recent initial studies have suggested that this compound may exert a protective effect by modulating anti-oxidant pathways. In a model of optic nerve transection, this compound was found to reduce levels of nitric oxide and malondialdehyde, markers of oxidative stress, while preserving levels of the antioxidant glutathione.[30]

Experimental Protocols: Methodologies for Assessing Neuroprotection

Reproducible and rigorous experimental design is paramount in the study of neuroprotective agents. Below are representative protocols for key in vivo and in vitro assays.

Protocol: In Vivo Model of Incomplete Forebrain Ischemia

This protocol is adapted from methodologies used in early studies to assess the neuroprotective effects of this compound in rats.[16]

-

Animal Preparation: Anesthetize Wistar-Kyoto rats with a suitable anesthetic (e.g., halothane).

-

Surgical Procedure:

-

Perform a tracheostomy and mechanically ventilate the animals.

-

Insert femoral arterial and venous catheters for blood pressure monitoring, blood sampling, and drug administration.

-

Isolate both common carotid arteries through a midline cervical incision.

-

-

Group Allocation: Randomly assign animals to a control group (continued primary anesthesia) or an this compound group.

-

Drug Administration:

-

In the this compound group, administer a loading dose (e.g., 7.5 mg/kg) followed by a continuous infusion (e.g., 0.3-0.5 mg/kg/min) to achieve and maintain EEG burst suppression.

-

-

Ischemic Insult:

-

Induce a 10-minute period of ischemia by occluding both carotid arteries and simultaneously inducing hypotension (to a mean arterial pressure of ~35 mm Hg) via controlled hemorrhage.

-

-

Reperfusion and Recovery:

-

Release the carotid clamps and reinfuse shed blood to restore normal blood pressure.

-

Allow a multi-day recovery period (e.g., 4 days).

-

-

Histological Analysis:

-

Perfuse the brains with a fixative (e.g., paraformaldehyde).

-